Antimicrobial Activity of 2-Amino-4-methylthiazole-5-carbonitrile Analogs Against S. aureus and E. coli
The antimicrobial potential of the 2-Amino-4-methylthiazole core is demonstrated by its analogues. A study on GlcN-6-P synthase inhibitors, which are derived from this core, showed that a specific analogue (4d) had MIC/MBC values of 0.5 and 4 μg/mL against S. aureus and E. coli, compared to reference drugs with a selectivity index >100 folds [1]. This class-level data indicates the scaffold's potential for developing potent antimicrobials. The target compound, 2-Amino-4-methylthiazole-5-carbonitrile, serves as the unoptimized core and is essential for this SAR exploration.
| Evidence Dimension | Antimicrobial Activity (MIC/MBC) |
|---|---|
| Target Compound Data | Not directly tested as a final drug; serves as the core scaffold for optimized analogues. |
| Comparator Or Baseline | Analogue 4d: MIC = 0.5 μg/mL, MBC = 4 μg/mL vs. reference drugs (e.g., ciprofloxacin, fluconazole) |
| Quantified Difference | Analogue 4d exhibits a selectivity index >100 compared to reference drugs, indicating high potency and low cytotoxicity. |
| Conditions | In vitro antimicrobial assay against Gram-positive and Gram-negative bacteria, with cytotoxicity assessed on mammalian cells. |
Why This Matters
Procurement of this core scaffold is essential for SAR studies aimed at optimizing antimicrobial potency and selectivity, as demonstrated by its analogues' data.
- [1] Omar, A. M., Ihmaid, S., Habib, E. S. E., Althagfan, S. S., Ahmed, S., Abulkhair, H. S., & Ahmed, H. E. A. (2020). The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase. Bioorganic Chemistry, 99, 103781. View Source
